4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine
Description
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at position 4, a phenyl group at position 2, and a (4-methylphenyl)sulfanyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .
Properties
IUPAC Name |
4-chloro-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFLKOLJQYSVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor, such as 4-chloro-2-phenylpyrimidine.
Formation of Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine precursor with 4-methylbenzenethiol under suitable conditions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, THF), temperatures (e.g., 80-100°C).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile), temperatures (e.g., 0-25°C).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol), temperatures (e.g., 80-120°C).
Major Products
Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl derivatives.
Scientific Research Applications
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The phenyl group contributes to the compound’s overall hydrophobicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine and related compounds from the evidence:
Key Observations :
- Replacing the phenyl group at C2 with an amine (e.g., in ) reduces steric bulk but may alter hydrogen-bonding interactions.
- Chlorine vs. Fluorine : Chlorine at C4 (common in agrochemicals like fenclorim derivatives ) increases electrophilicity, whereas fluorine (e.g., ) improves metabolic stability and bioavailability.
- Hybrid Structures : Piperazine-linked pyrimidines (e.g., ) exhibit enhanced solubility and pharmacokinetic profiles, making them viable for drug development.
Agrochemical Relevance
- S-Methylated Derivatives: Metabolites like 4-chloro-6-(methylthio)-2-phenylpyrimidine (CMTP) are derived from glutathione conjugation pathways in plants, analogous to pentachloronitrobenzene metabolism .
Pharmaceutical Potential
- Anticancer and Antimicrobial Activity: Pyrimidine derivatives such as imatinib (Gleevec) and capecitabine (Xeloda) highlight the scaffold's importance in drug design . The (4-methylphenyl)sulfanyl group in the target compound may confer kinase inhibition properties, similar to thieno[2,3-d]pyrimidines .
Comparative Properties Table
*Estimated based on structural analogs.
Biological Activity
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, a sulfanyl group, and a phenyl ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It can interact with receptors that regulate cell signaling, impacting processes such as proliferation and apoptosis .
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial strains. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | ≤ 500 μg/mL |
| Related Pyrimidines | Antifungal | Inhibition rates up to 56.4% against Fusarium oxysporum |
The antimicrobial activity is often linked to the structural features of pyrimidines, which allow for effective binding to microbial targets .
Anticancer Properties
Pyrimidine derivatives are also studied for their anticancer potential. The mechanism typically involves the inhibition of cancer cell proliferation and induction of apoptosis. For example:
- Cell Lines Tested : Various cancer cell lines have been exposed to the compound, demonstrating significant cytotoxicity.
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HepG2 (liver cancer) | 0.09 | 54 |
| MCF7 (breast cancer) | 0.22 | 36 |
The selectivity index indicates that these compounds can preferentially target cancer cells while sparing normal cells .
Case Studies
- Antimalarial Activity : A study evaluated the effectiveness of pyrimidine derivatives against Plasmodium falciparum, revealing promising results where modifications in the structure led to enhanced activity and selectivity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidines have identified key substituents that influence biological efficacy. For instance, the presence of electron-withdrawing groups has been correlated with increased potency against various pathogens .
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions. For example, a pyrimidine core (e.g., 4,6-dichloropyrimidine) reacts with thiol-containing intermediates like 4-methylbenzenethiol under basic conditions (e.g., DMF with diisopropylethylamine) at elevated temperatures (120°C). Optimization includes:
- Catalyst use : Transition-metal catalysts (e.g., CuI) may enhance coupling efficiency.
- Temperature control : Gradual heating prevents side reactions.
- Purification : Column chromatography or recrystallization improves purity .
Example Reaction Conditions :
| Step | Reagents | Solvent | Temp. (°C) | Yield |
|---|---|---|---|---|
| 1 | 4-methylbenzenethiol, DIPEA | DMF | 120 | 63% |
| 2 | BBr₃ (demethylation) | CH₂Cl₂ | 25 | 81% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- X-ray diffraction : Resolves crystal packing and bond angles. For example, a monoclinic lattice (parameters: a = 16.89 Å, b = 4.20 Å, c = 27.11 Å, β = 96.08°) was reported for a related thiadiazole-pyrimidine hybrid .
- SHELXL refinement : Handles twinning or low-resolution data by iterative least-squares adjustments .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for potential pharmacological applications?
- Methodological Answer :
- Systematic substitution : Replace the 4-methylphenylsulfanyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate bioactivity.
- Biological assays : Test against targets like kinases or bacterial strains. For example, similar compounds showed IC₅₀ values <10 µM in kinase inhibition assays .
- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What are the critical considerations when resolving crystal structure data of this compound using X-ray diffraction, particularly in cases of twinning or low-resolution data?
- Methodological Answer :
- Data collection : Use high-intensity synchrotron radiation for low-resolution crystals.
- Twinning analysis : Employ SHELXL’s TWIN/BASF commands to refine twin fractions .
- Validation tools : Check R-factor convergence (<0.05) and ADP (atomic displacement parameter) consistency .
Q. How should researchers approach contradictory biological activity data observed in structurally similar pyrimidine derivatives?
- Methodological Answer :
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time).
- Substituent effects : Analyze electronic (Hammett σ) or steric (Taft Es) parameters. For example, chloro vs. methoxy groups alter logP by ~1.5 units, affecting membrane permeability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced antibacterial activity with electron-deficient substituents) .
Data Contradiction Analysis
Q. Why might oxidation products of this compound vary across studies, and how can this be addressed experimentally?
- Methodological Answer :
- Reagent specificity : H₂O₂ vs. mCPBA may yield sulfoxides (R-SO) or sulfones (R-SO₂).
- Reaction monitoring : Use TLC or HPLC-MS to track intermediates.
- Control experiments : Degas solvents to exclude radical pathways. A study showed 80% sulfone yield under anhydrous conditions vs. 45% with trace H₂O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
